molecular formula C16H23N3O2 B12260206 N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12260206
M. Wt: 289.37 g/mol
InChI Key: VATJDWQJWLQXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxolane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C16H23N3O2/c1-18(15-6-2-3-9-17-15)13-7-10-19(11-8-13)16(20)14-5-4-12-21-14/h2-3,6,9,13-14H,4-5,7-8,10-12H2,1H3

InChI Key

VATJDWQJWLQXJB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CCCO2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

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